2,3,4-Tri-O-acetyl-b-D-glucuronide methyl ester trichloroacetimidate
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Overview
Description
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate is a complex organic compound known for its significant applications in various fields, including biomedicine and synthetic chemistry. This compound is characterized by its intricate molecular structure, which includes multiple acetyl and trichloroethanimidoyl groups attached to an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate typically involves multiple steps, starting from simpler carbohydrate derivativesThe trichloroethanimidoyl group is then introduced through a reaction with trichloroacetonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process often involves large-scale batch reactions in cleanroom environments to prevent contamination. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The trichloroethanimidoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Substitution: Produces substituted oxane derivatives.
Oxidation and Reduction: Forms oxidized or reduced products depending on the reagents used.
Scientific Research Applications
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate involves its interaction with specific molecular targets. The trichloroethanimidoyl group is known to interact with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function. The acetyl groups can also undergo hydrolysis, releasing acetic acid and modifying the local environment.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate: Similar structure but with isobutyryl groups instead of acetyl groups.
2,3,4-Tri-O-benzyl-D-glucopyranuronic acid benzyl ester trichloroacetimidate: Contains benzyl groups instead of acetyl groups.
Uniqueness
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate is unique due to its specific combination of acetyl and trichloroethanimidoyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNIVSQDHXVNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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